(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate

Catalog No.
S8254956
CAS No.
M.F
C7H16Cl2N4O
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3...

Product Name

(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrate;dihydrochloride

Molecular Formula

C7H16Cl2N4O

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C7H12N4.2ClH.H2O/c8-5-7-10-9-6-3-1-2-4-11(6)7;;;/h1-5,8H2;2*1H;1H2

InChI Key

VMKHCGHTFBUNDF-UHFFFAOYSA-N

SMILES

C1CCN2C(=NN=C2CN)C1.O.Cl.Cl

Canonical SMILES

C1CCN2C(=NN=C2CN)C1.O.Cl.Cl

(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate is a synthetic organic compound characterized by its unique triazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular structure features a tetrahydro[1,2,4]triazolo ring fused with a pyridine moiety, contributing to its biological activity and interaction with various biological targets.

The chemical reactivity of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitutions and cyclization reactions due to the presence of the amine and triazole functionalities. The compound's synthesis often involves the reaction of appropriate precursors under controlled conditions to yield the desired product while maintaining the integrity of its heterocyclic structure .

Research indicates that (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate exhibits significant biological activity. It has been studied for its inhibitory effects on various kinases and has shown promise as a potential therapeutic agent against cancer by targeting pathways involved in tumor growth and angiogenesis. Specifically, compounds derived from this scaffold have demonstrated efficacy against human lung adenocarcinoma and breast cancer cell lines in vitro .

The synthesis of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate typically involves several key steps:

  • Preparation of Intermediates: Starting materials such as 2,3-dichloropyrazine react with hydrazine to form key intermediates.
  • Cyclization: The intermediates undergo cyclization reactions using reagents like triethoxy methane under reflux conditions.
  • Final Coupling: The final compound is synthesized through coupling reactions involving acyl chlorides and amines in the presence of catalysts like DIPEA in organic solvents .

This compound has several potential applications in medicinal chemistry and drug development:

  • Anticancer Agents: Its ability to inhibit specific kinases makes it a candidate for developing new anticancer therapies.
  • Pharmaceutical Research: Used as a lead compound for further modifications to enhance biological activity and selectivity.
  • Biological Probes: Its unique structure allows it to serve as a probe in biochemical studies related to cellular signaling pathways.

Interaction studies have highlighted the compound's ability to bind effectively to various biological targets. For instance, it has been evaluated for its binding affinity to c-Met and VEGFR-2 kinases. These studies often involve molecular docking simulations and biochemical assays to assess the compound's efficacy and mechanism of action against specific targets within cancer cells .

Several compounds share structural similarities with (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Aminomethyl)-1H-pyrazolePyrazole ringFocused on neuroprotective effects
1-(Pyridin-3-yl)-1H-pyrazolePyridine and pyrazole fusedAntimicrobial properties
7-Amino-5H-[1,2,4]triazolo[4,3-a]pyridineTriazole core with amino groupInvestigated for anti-inflammatory effects

These compounds differ primarily in their functional groups and biological activities but share the common triazole or pyridine framework that contributes to their pharmacological profiles. The unique combination of tetrahydro-triazolo-pyridine in (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate sets it apart as a promising candidate for targeted therapeutic applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

242.0701165 g/mol

Monoisotopic Mass

242.0701165 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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